4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the pyrrolo[2,3-b]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound in chemical biology to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
- 3,6-Dichloro-4-methylpyridazine
- 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positioning of chlorine and fluorine atoms, which confer distinct chemical and biological properties. Its fluorine atom, in particular, enhances its metabolic stability and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C7H3Cl2FN2 |
---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
4,6-dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H3Cl2FN2/c8-3-1-5(9)12-7-6(3)4(10)2-11-7/h1-2H,(H,11,12) |
InChI Key |
ICCJRRZCCIOHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NC=C2F)N=C1Cl)Cl |
Origin of Product |
United States |
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